2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound featuring a unique structure that combines an imidazole ring with bromophenyl, o-tolyl, and phenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a nitrile under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the o-Tolyl Group: This step involves a Friedel-Crafts alkylation reaction where the imidazole ring is alkylated with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: Finally, the phenylacetamide group is introduced through an acylation reaction using phenylacetyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The imidazole ring is a common pharmacophore in medicinal chemistry. Compounds containing this moiety often exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Research into 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide may reveal similar bioactivities, making it a candidate for drug development.
Industry
In materials science, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of novel polymers or nanomaterials.
Mechanism of Action
The mechanism by which 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The bromophenyl group may enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: Lacks the bromophenyl and o-tolyl groups, potentially altering its chemical reactivity and biological activity.
2-((5-(4-Chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its electronic properties and reactivity.
2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: The position of the tolyl group is different, which could influence its steric and electronic characteristics.
Uniqueness
The presence of both bromophenyl and o-tolyl groups in 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide makes it unique compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3OS/c1-17-7-5-6-10-21(17)28-22(18-11-13-19(25)14-12-18)15-26-24(28)30-16-23(29)27-20-8-3-2-4-9-20/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMLSLNRBWDALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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